1-(4-Bromophenyl)cyclobutanol

概述

描述

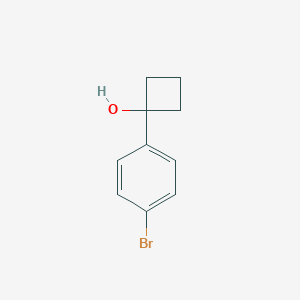

1-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO. It is characterized by the presence of a bromophenyl group attached to a cyclobutanol ring. This compound is a white to light yellow solid at room temperature and is used in various research and industrial applications .

准备方法

1-(4-Bromophenyl)cyclobutanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with tetrahydrofuran at low temperatures, followed by the addition of n-butyl lithium . The reaction is typically carried out at -78°C to ensure the stability of the intermediates. Industrial production methods may vary, but they generally involve similar reaction conditions to achieve high purity and yield .

化学反应分析

1-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in the formation of phenyl derivatives .

科学研究应用

1-(4-Bromophenyl)cyclobutanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in biochemical studies to investigate the effects of bromophenyl groups on biological systems.

Medicine: Research into potential pharmaceutical applications of this compound is ongoing.

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The cyclobutanol ring provides structural stability and can interact with different molecular targets, potentially affecting enzyme activity and cellular processes .

相似化合物的比较

1-(4-Bromophenyl)cyclobutanol can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)cyclobutanol: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.

1-(4-Fluorophenyl)cyclobutanol: The presence of a fluorine atom in this compound can significantly alter its chemical and biological properties compared to this compound.

1-(4-Methylphenyl)cyclobutanol: This compound has a methyl group instead of a halogen atom.

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

1-(4-Bromophenyl)cyclobutanol, with the molecular formula C10H11BrO, is an organic compound characterized by a bromophenyl group attached to a cyclobutanol ring. This compound is primarily studied for its potential biological activities, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C10H11BrO

- CAS Number : 19936-14-2

- IUPAC Name : 1-(4-bromophenyl)cyclobutan-1-ol

- Physical Appearance : White to light yellow solid at room temperature

The biological activity of this compound is largely attributed to its structural features, particularly the bromophenyl group, which can influence various biochemical pathways. The cyclobutanol ring contributes to the compound's stability and potential interactions with biological targets, such as enzymes and receptors.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanol | Chlorine atom instead of bromine | Similar anti-inflammatory effects |

| 1-(4-Fluorophenyl)cyclobutanol | Fluorine atom alters reactivity | Enhanced cytotoxicity |

| 1-(4-Methylphenyl)cyclobutanol | Methyl group instead of halogen | Reduced biological activity |

Study on Antitumor Effects

A study published in a peer-reviewed journal investigated the antitumor effects of various cyclobutanol derivatives, including this compound. The results indicated that this compound could inhibit the growth of specific cancer cell lines through apoptosis induction. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptotic markers.

Inflammation Modulation Research

Another research focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in vitro. The study employed enzyme-linked immunosorbent assays (ELISA) to quantify cytokine levels in treated cell cultures.

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted using various human cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects, with IC50 values indicating potency comparable to established chemotherapeutic agents.

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 1-(4-Bromophenyl)cyclobutanol?

- Methodology : A high-yield approach involves Rh(III)-catalyzed redox-neutral annulation of N-aryloxyacetamides with 1-alkynylcyclobutanols. For example, reacting 1-((4-bromophenyl)ethynyl)cyclobutanol with N-phenoxyacetamide under Rh catalysis produces benzofuran derivatives in yields exceeding 85% .

- Key Steps :

- Use of dual directing groups to enable simultaneous C–H and C–C bond activation.

- Mild conditions (room temperature to 80°C) with [Cp*RhCl₂]₂ as the catalyst.

Q. How is the structural identity of this compound validated experimentally?

- Spectroscopic Techniques :

- ¹H NMR : Distinct peaks for the cyclobutyl ring protons (δ ~1.7–2.0 ppm) and aromatic protons (δ ~7.5–7.6 ppm) .

- ¹³C NMR : Signals for the quaternary carbons (e.g., cyclobutyl C attached to –OH) and aromatic carbons (C–Br resonance at δ ~120–130 ppm) .

- HRMS : Accurate mass determination (e.g., m/z calculated for C₁₀H₁₁BrO: 227.0977) .

- FTIR : O–H stretch (~3440 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .

Advanced Research Questions

Q. How do Rh(III)-catalyzed C–H/C–C activation strategies enable functionalization of this compound?

- Mechanistic Insight : The reaction leverages the directing-group-assisted activation of both C–H bonds (in N-aryloxyacetamides) and C–C bonds (in 1-alkynylcyclobutanols). The cyclobutanol moiety undergoes ring-opening via β-carbon elimination, forming benzofuran derivatives .

- Key Advantages :

- Redox-neutral conditions avoid stoichiometric oxidants.

- High regioselectivity due to steric and electronic effects of the 4-bromophenyl group.

Q. What computational frameworks are used to predict reaction pathways involving this compound?

- Molecular Electron Density Theory (MEDT) : Applied to analyze [3+2] cycloaddition pathways, predicting regioselectivity and transition states. For example, MEDT explains unexpected pyrazole formation via CHCl₃ elimination in related bromophenyl systems .

- Software Tools : Gaussian or ORCA for DFT calculations, coupled with visualization tools (e.g., VMD) to map electron density changes during bond cleavage/formation .

Q. How can contradictions between experimental and computational data for cyclobutanol-derived reactions be resolved?

- Case Study : In a cycloaddition reaction, MEDT predicted Δ²-pyrazoline formation, but experiments yielded pyrazoles. Resolution involved:

- Re-evaluating solvent effects (e.g., CHCl₃ participation in elimination).

- Validating intermediates via LC-MS or in-situ IR .

- Best Practices :

- Cross-validate computational models with kinetic isotope effects (KIEs).

- Use tandem MS or crystallography (e.g., SHELXL ) to confirm intermediates.

Q. What role does steric strain in the cyclobutanol ring play in its reactivity?

- Ring-Opening Reactions : The strained four-membered ring facilitates β-carbon elimination under metal catalysis, enabling access to fused heterocycles (e.g., benzofurans) .

- Comparative Studies : Cyclopropanol analogs exhibit higher strain but lower stability, whereas cyclopentanols are less reactive, highlighting the balance between strain and synthetic utility.

属性

IUPAC Name |

1-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477468 | |

| Record name | 1-(4-bromophenyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-14-2 | |

| Record name | 1-(4-bromophenyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。